molecular formula C17H17IN2O2 B4941113 2-[(2-iodobenzoyl)amino]-N-propylbenzamide

2-[(2-iodobenzoyl)amino]-N-propylbenzamide

Cat. No.: B4941113
M. Wt: 408.23 g/mol
InChI Key: OFDFMMSFJUPKFY-UHFFFAOYSA-N
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Description

2-[(2-iodobenzoyl)amino]-N-propylbenzamide is an organic compound that features an iodine atom attached to a benzoyl group, which is further connected to an amide group and a propyl chain

Properties

IUPAC Name

2-[(2-iodobenzoyl)amino]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IN2O2/c1-2-11-19-16(21)13-8-4-6-10-15(13)20-17(22)12-7-3-5-9-14(12)18/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDFMMSFJUPKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-iodobenzoyl)amino]-N-propylbenzamide typically involves the reaction of 2-iodobenzoyl chloride with N-propylbenzamide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common bases used include triethylamine or pyridine, which help to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-iodobenzoyl)amino]-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The iodine atom can be oxidized to form hypervalent iodine compounds.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like peracetic acid or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of hypervalent iodine compounds.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-[(2-iodobenzoyl)amino]-N-propylbenzamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2-iodobenzoyl)amino]-N-propylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom can form halogen bonds with specific amino acid residues, leading to inhibition or activation of the target protein. Additionally, the benzoyl and amide groups can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-iodobenzamide
  • N-propylbenzamide
  • 2-iodobenzoyl chloride

Uniqueness

2-[(2-iodobenzoyl)amino]-N-propylbenzamide is unique due to the presence of both the iodine atom and the propyl chain, which confer distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and ability to form halogen bonds, while the propyl chain increases its hydrophobicity and potential for membrane permeability.

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